Cas no 2490405-96-2 (tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate)
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl N-cyclopent-2-en-1-yloxycarbamate
- 2490405-96-2
- tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate
- EN300-27114900
-
- MDL: MFCD32852713
- Inchi: 1S/C10H17NO3/c1-10(2,3)13-9(12)11-14-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12)
- InChI Key: DRVCOSHJUQYAOQ-UHFFFAOYSA-N
- SMILES: O(C1C=CCC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 199.12084340g/mol
- Monoisotopic Mass: 199.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 47.6Ų
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27114900-0.05g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
| Enamine | EN300-27114900-0.1g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
| Enamine | EN300-27114900-0.25g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
| Enamine | EN300-27114900-0.5g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
| Enamine | EN300-27114900-1.0g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-27114900-2.5g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-27114900-5.0g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
| Enamine | EN300-27114900-10.0g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
| Enamine | EN300-27114900-1g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-27114900-5g |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate |
2490405-96-2 | 95% | 5g |
$3065.0 | 2023-09-11 |
tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate
Introduction to tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate (CAS No: 2490405-96-2)
Tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate, identified by its Chemical Abstracts Service (CAS) number 2490405-96-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of a tert-butyl group and an oxygenated cyclopentene ring in its molecular structure endows it with distinct chemical reactivity and potential biological activity.
The tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate molecule features a highly stable carbamate linkage, which is known for its resistance to hydrolysis under physiological conditions. This stability makes it an attractive candidate for drug development, where maintaining the integrity of the pharmacophore is crucial for prolonged efficacy. The cyclopent-2-en-1-yloxy moiety introduces a rigid, cyclic framework that can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. Such structural features are often exploited in the design of small-molecule drugs to optimize their pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a growing interest in heterocyclic compounds derived from cyclopentene derivatives due to their potential applications in medicinal chemistry. The oxygenated cyclopentene ring in tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate serves as a scaffold for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities. Researchers have been exploring its utility as a precursor in the development of novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions. The tert-butyl group, being a bulky alkyl substituent, can modulate the electronic properties of the molecule and enhance its interactions with biological receptors.
One of the most compelling aspects of tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate is its potential role as a key intermediate in the synthesis of carbamate-based drugs. Carbamates have been extensively studied for their ability to act as enzyme inhibitors, receptor modulators, and prodrugs. The structural motif present in this compound allows for selective interactions with biological targets, making it a valuable building block for drug discovery campaigns. For instance, modifications to the cyclopent-2-en-1-yloxy group could lead to derivatives with enhanced binding affinity or altered metabolic pathways, thereby improving drug efficacy and reducing side effects.
The synthesis of tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of an epoxide intermediate derived from cyclopentene, followed by nucleophilic ring-opening with an alcohol to introduce the oxygenated cyclopentene ring. Subsequent reaction with diethyl carbamate or another carbamating agent yields the desired carbamate derivative. This synthetic route underscores the compound's accessibility and feasibility for large-scale production, which is essential for industrial applications in pharmaceutical manufacturing.
Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence the biological activity of tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate derivatives. Molecular modeling studies have revealed that variations in the oxygenated cyclopentene ring can significantly impact binding interactions with protein targets. These insights have guided researchers in designing more potent and selective drug candidates based on this scaffold. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly identify promising analogs with improved pharmacological properties.
The potential applications of tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate extend beyond traditional drug development. Its unique structural features make it a valuable tool in materials science and biotechnology, where it can be incorporated into polymers or used as a ligand in catalytic systems. The stability provided by the carbamate linkage ensures that it remains intact under various chemical conditions, making it suitable for diverse industrial processes. Furthermore, its compatibility with green chemistry principles has led to interest in sustainable synthetic methods that minimize waste and energy consumption.
In conclusion, tert-butyl N-(cyclopent-2-en-1-yloxy)carbamate (CAS No: 2490405-96-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and functional properties. Its role as an intermediate in drug synthesis, combined with its potential biological activity, positions it as a cornerstone molecule for future therapeutic innovations. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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